molecular formula C10H16N2O B7944131 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol

2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol

Cat. No.: B7944131
M. Wt: 180.25 g/mol
InChI Key: XGXFTDBRTANYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Various reduced derivatives of the indazole ring.

    Substitution: Halogenated or nitro-substituted indazole derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12-10-4-2-3-8(5-6-13)9(10)7-11-12/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXFTDBRTANYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol
Reactant of Route 2
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol
Reactant of Route 4
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol
Reactant of Route 5
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol
Reactant of Route 6
2-(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)ethanol

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